molecular formula C16H21N3O4 B5713619 N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide

N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide

Katalognummer B5713619
Molekulargewicht: 319.36 g/mol
InChI-Schlüssel: TZZSRMGVRJRGPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide, also known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders.

Wirkmechanismus

N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide acts by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and inflammation. By inhibiting PARP-1, N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide reduces inflammation and oxidative stress, which can lead to neuroprotection and improved cognitive function.
Biochemical and Physiological Effects:
N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to reduce brain damage and improve cognitive function in animal models of traumatic brain injury and stroke. It has also been shown to reduce amyloid-beta deposition and improve memory in a mouse model of Alzheimer's disease. N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has several advantages for lab experiments, including its high yield and purity, as well as its ability to cross the blood-brain barrier. However, its potential toxicity and side effects should be carefully considered when designing experiments.

Zukünftige Richtungen

There are several future directions for research on N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide. One area of interest is its potential in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is its potential for use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms of action of N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide and its potential side effects.

Synthesemethoden

N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide is synthesized through a multi-step process involving the reaction of 4-nitrobenzenecarboximidamide with 3-cyclohexylpropanoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane (DCM) as a solvent. The resulting product is purified by column chromatography to obtain N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has shown potential in treating various neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. It has been shown to have neuroprotective and anti-inflammatory effects, as well as the ability to improve cognitive function. N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has also been studied for its potential in treating depression and anxiety disorders.

Eigenschaften

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3-cyclohexylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c17-16(13-7-9-14(10-8-13)19(21)22)18-23-15(20)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZSRMGVRJRGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.